molecular formula C17H17ClN2O4S B2932774 Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate CAS No. 71638-84-1

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate

Cat. No. B2932774
CAS RN: 71638-84-1
M. Wt: 380.84
InChI Key: FLPHBNZQMOXTPU-UHFFFAOYSA-N
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Description

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate is a compound that has been studied for its potential antifungal properties . It was discovered during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . The compound is typically used as an intermediate or precursor to produce further bioactive compounds .


Synthesis Analysis

The compound is formed as a side-product during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . A single-step procedure, which is the first step of the Gould-Jacobs reaction, is employed to prepare this compound . The reaction yields are between 74–96% .


Molecular Structure Analysis

The molecular formula of the compound is C17H17ClN2O4S . The structure of the compound includes a 1,3-thiazol-2-yl group attached to a 4-chlorophenyl group through an amino linkage .


Chemical Reactions Analysis

The compound is formed as a side-product in the synthesis of polysubstituted-2-pyridones . The reaction involves diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 380.85 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.

Scientific Research Applications

Antifungal Applications

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate: has shown promising results as an antifungal agent, particularly against Fusarium oxysporum . This pathogen is known for causing extensive damage to a wide range of crops, leading to significant agricultural losses. The compound’s ability to inhibit mycelial growth suggests its potential use in developing new antifungal strategies for crop protection.

Medicinal Chemistry

The thiazole moiety present in the compound is of great interest in medicinal chemistry due to its presence in various biologically active molecules . Thiazoles have been associated with a range of therapeutic activities, including antimicrobial, anti-inflammatory, and antitumor effects. This makes the compound a valuable scaffold for the development of new pharmaceuticals.

Industrial Applications

In the industrial sector, thiazole derivatives are used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The versatility of Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate could be explored for similar applications.

Agricultural Research

Given its antifungal properties, this compound could be further researched for its efficacy and safety as a potential fungicide in agriculture . Its effectiveness against Fusarium oxysporum highlights its potential to safeguard crops from fungal diseases, which is a significant area of concern for food security.

Environmental Applications

The environmental impact of fungicides and pesticides is a growing concern. The development of compounds like Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate , which may offer targeted action with potentially lower toxicity profiles, could contribute to more sustainable agricultural practices .

Biochemistry Research

In biochemistry research, the compound’s role as an intermediate in the synthesis of polysubstituted-2-pyridones could be of interest. These reactions are important for creating complex molecules with potential biological activities, and studying these pathways can provide insights into new biochemical synthesis methods.

Future Directions

The compound has shown promising antifungal activity, providing a basis for further studies to expand the chemical space of this compound and look for improved antifungal activity . Future research could focus on optimizing the synthesis process and exploring the compound’s potential as an antifungal agent .

properties

IUPAC Name

diethyl 2-[[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-3-23-15(21)13(16(22)24-4-2)9-19-17-20-14(10-25-17)11-5-7-12(18)8-6-11/h5-10H,3-4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPHBNZQMOXTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate

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